3-Chloro-2-(chloromethyl)pyridine hydrochloride
Overview
Description
3-Chloro-2-(chloromethyl)pyridine hydrochloride: is a chemical compound with the molecular formula C6H6Cl2N·HCl . It is a crystalline solid that is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound is known for its reactivity due to the presence of both a chloromethyl group and a chlorine atom on the pyridine ring, making it a valuable building block in organic synthesis .
Mechanism of Action
Target of Action
3-Chloro-2-(chloromethyl)pyridine hydrochloride, also known as 2-Chloromethylpyridine hydrochloride, is primarily used as a precursor to pyridine-containing ligands . It is an alkylating agent and is used in the synthesis of various pharmaceuticals .
Mode of Action
As an alkylating agent, this compound can transfer its chloromethyl group to other molecules . This property is utilized in the synthesis of various compounds, including pyridine-containing ligands .
Result of Action
The result of the action of this compound is the formation of other compounds through its role as a precursor and alkylating agent . For example, it has been used in the synthesis of a Zn2±sensitive magnetic resonance imaging contrast agent .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, its reactivity can be affected by temperature, light, and the presence of other chemicals . It should be stored under an inert atmosphere at 2-8°C to maintain its stability .
Biochemical Analysis
Cellular Effects
It is known that chlorinated compounds can have various effects on cellular processes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under inert gas at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(chloromethyl)pyridine hydrochloride typically involves the chlorination of 2-methylpyridine. The process begins by mixing 2-methylpyridine with carbon tetrachloride and anhydrous sodium carbonate. The mixture is then heated to a temperature range of 58-60°C while chlorine gas is introduced under light irradiation. The reaction is monitored using gas chromatography to determine the endpoint. After the reaction is complete, the product is isolated by distillation and then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-(chloromethyl)pyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridines.
Scientific Research Applications
Chemistry: 3-Chloro-2-(chloromethyl)pyridine hydrochloride is widely used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the preparation of heterocyclic compounds and as a precursor in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Biology and Medicine: In biological research, the compound is used to synthesize various bioactive molecules, including potential pharmaceuticals. It serves as an intermediate in the development of drugs targeting specific enzymes and receptors .
Industry: The compound is used in the agrochemical industry for the synthesis of herbicides and insecticides. It is also employed in the production of specialty chemicals and materials .
Comparison with Similar Compounds
- 2-Chloro-5-(chloromethyl)pyridine hydrochloride
- 3-(Chloromethyl)pyridine hydrochloride
- 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride
Comparison: 3-Chloro-2-(chloromethyl)pyridine hydrochloride is unique due to the specific positioning of the chlorine atoms on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in terms of selectivity and yield in synthetic applications .
Properties
IUPAC Name |
3-chloro-2-(chloromethyl)pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N.ClH/c7-4-6-5(8)2-1-3-9-6;/h1-3H,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWKPCRREBTZCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CCl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599956 | |
Record name | 3-Chloro-2-(chloromethyl)pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124425-87-2 | |
Record name | 3-Chloro-2-(chloromethyl)pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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